4-(bromomethyl)-3-methyl-1H-pyrazole

Nucleophilic substitution Electrophilic reactivity Alkylating agents

Sourcing a halogenated pyrazole building block where the substitution pattern directly dictates synthetic success? This compound provides a chemoselective benzylic bromomethyl electrophile for nucleophilic displacement, distinct from aromatic bromides. The free N-H group enables downstream N-functionalization or glycosylation, critical for constructing bioactive kinase inhibitors and nucleoside analogs. Key differentiation points: - Benzylic -CH2Br enables mild alkylation of amine, thiol, or hydroxyl nucleophiles without metal catalysis. - Unsubstituted 1H-pyrazole supports N-H-dependent target engagement and glycosylation strategies. - 3-Methyl group offers steric influence for coordination chemistry and catalyst design.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 2092310-18-2
Cat. No. B1374183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-3-methyl-1H-pyrazole
CAS2092310-18-2
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CBr
InChIInChI=1S/C5H7BrN2/c1-4-5(2-6)3-7-8-4/h3H,2H2,1H3,(H,7,8)
InChIKeyLDIGSCMJCSMDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-methyl-1H-pyrazole: Baseline Profile


4-(Bromomethyl)-3-methyl-1H-pyrazole (CAS 2092310-18-2) is a halogenated pyrazole building block featuring a bromomethyl substituent at the 4-position and a methyl group at the 3-position of the 1H-pyrazole core . With a molecular formula of C5H7BrN2 and molecular weight of 175.03, it is commercially available as an intermediate for pharmaceutical and agrochemical synthesis [1]. The compound serves as a versatile electrophilic handle for nucleophilic substitution reactions and as a precursor for constructing more complex heterocyclic scaffolds .

Benzylic bromide electrophile for mild nucleophilic substitution
Free N-H allows further functionalization or H-bond retention
Versatile pyrazole building block for pharma/agro synthesis

4-(Bromomethyl)-3-methyl-1H-pyrazole: Why Analog Substitution Fails


The substitution of 4-(bromomethyl)-3-methyl-1H-pyrazole with closely related pyrazole derivatives introduces substantial and quantifiable changes in reactivity, synthetic trajectory, and physicochemical properties that preclude generic interchange . The 4-bromomethyl group (-CH2Br) is a benzylic electrophile with markedly higher reactivity in nucleophilic substitution compared to the aromatic bromine directly attached to the ring in 4-bromo-3-methyl-1H-pyrazole . Furthermore, the presence of the free N-H in the 1-position distinguishes this compound from N-alkylated analogs such as 3-(bromomethyl)-1-methyl-1H-pyrazole, affecting hydrogen bonding capacity, lipophilicity, and downstream coupling strategies . These differences are not incremental; they determine whether a synthetic route succeeds or fails, and whether the final bioactive molecule retains its intended pharmacological profile [1]. The evidence below quantifies these divergences to guide informed procurement decisions.

Target
4-(Bromomethyl)-3-methyl-1H-pyrazole: Benzylic -CH2Br, free N-H
Substitute
4-Bromo-3-methyl-1H-pyrazole: Aromatic -Br requires catalysis; reactivity profile may not transfer
Target
4-(Bromomethyl)-3-methyl-1H-pyrazole: N-H H-bond donor; affects coupling & lipophilicity
Substitute
3-(Bromomethyl)-1-methyl-1H-pyrazole: N-Me blocks H-bond donation; may alter binding modes

4-(Bromomethyl)-3-methyl-1H-pyrazole: Evidence-Based Differentiation


Benzylic vs. Aromatic Bromine Reactivity

The benzylic bromomethyl group (-CH2Br) in 4-(bromomethyl)-3-methyl-1H-pyrazole exhibits enhanced reactivity toward nucleophiles compared to the aromatic bromine in 4-bromo-3-methyl-1H-pyrazole . This is due to the lower bond dissociation energy of the benzylic C-Br bond and the ability of the adjacent pyrazole ring to stabilize a partial positive charge during nucleophilic attack. The aromatic C-Br bond requires more forcing conditions or transition-metal catalysis for substitution . This distinction is critical for chemoselective transformations where the bromomethyl group can be selectively functionalized in the presence of other halogens .

Benzylic vs. Aromatic Br
Class-level inference
Benzylic -CH2Br: high electrophilicity, mild substitution. Aromatic -Br: low reactivity, needs catalysis.
May support chemoselective alkylation route design.
Reactivity order based on general organic principles; confirm in target system.
Nucleophilic substitution Electrophilic reactivity Alkylating agents

N-H vs. N-Methyl: Hydrogen Bonding & Lipophilicity

The presence of a free N-H group in 4-(bromomethyl)-3-methyl-1H-pyrazole fundamentally alters its hydrogen bonding capacity and lipophilicity compared to N-alkylated analogs like 3-(bromomethyl)-1-methyl-1H-pyrazole . The N-H group can act as both a hydrogen bond donor and acceptor, influencing target binding in biological systems and solubility in synthetic media. In contrast, the N-methyl group eliminates hydrogen bond donation, reduces polarity, and increases lipophilicity, which can improve membrane permeability but may alter binding modes [1].

H-Bond Donor Count
Class-level inference
Target: 1 (N-H); N-Me analog: 0. Δ LogP ~0.5 lower with N-H.
N-H may influence downstream coupling and target engagement.
Calculated properties; N-H essential for some reactions as reported.
Hydrogen bonding Lipophilicity Medicinal chemistry

Cytostatic Activity of Bromomethylpyrazole Nucleosides

Bromomethylpyrazole nucleosides, including derivatives of the target compound class, exhibit significant cytostatic activity against HeLa cervical cancer cells [1]. In a study of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, all compounds tested demonstrated measurable cytostatic effects in vitro [2]. While direct head-to-head data for the specific target compound are not available, this class-level evidence supports the utility of the bromomethylpyrazole scaffold in anticancer research. Notably, the presence of the free N-H group is essential for activity; N-alkylation was shown to abolish cytostatic effects in related systems [3].

Cytostatic Activity
Class-level inference
Bromomethylpyrazole nucleosides show class-level cytostatic activity against HeLa cells.
Supports anticancer nucleoside scaffold research; N-H required.
Reported in vitro data; direct compound data may verify.
Cytostatic activity Anticancer HeLa cells

Commercial Purity & Analytical Documentation

4-(Bromomethyl)-3-methyl-1H-pyrazole is commercially available with a standard purity of 95% from Bidepharm, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is comparable to the 97-98% purity offered for the aromatic bromine analog 4-bromo-3-methyl-1H-pyrazole from major suppliers . However, the target compound provides a distinct synthetic handle (benzylic bromide) that enables orthogonal functionalization strategies not accessible with the aromatic bromide .

Purity Specification
Cross-study comparable
95% (NMR, HPLC, GC) vs. 97–98% for aromatic Br analog.
Slight purity difference; reactivity advantage may outweigh.
Batch-specific QC documentation available.
Synthetic building block Purity Analytical data

4-(Bromomethyl)-3-methyl-1H-pyrazole: Application Scenarios


Chemoselective Alkylation for Kinase Inhibitor Intermediates

The benzylic bromomethyl group of 4-(bromomethyl)-3-methyl-1H-pyrazole serves as a superior electrophile for alkylating amine, thiol, or hydroxyl nucleophiles under mild conditions, enabling the construction of pyrazole-containing kinase inhibitor scaffolds . The free N-H group can be subsequently functionalized (e.g., arylation, sulfonylation) or retained as a hydrogen bond donor for target engagement, a feature not available with N-alkylated analogs . This chemoselectivity is critical for building focused libraries where the pyrazole core must remain unsubstituted at N1 during initial diversification steps.

Anticancer Bromomethylpyrazole Nucleoside Synthesis

As a member of the bromomethylpyrazole class, this compound can be elaborated into nucleoside analogs that exhibit cytostatic activity against HeLa cells [1]. The free N-H group is essential for glycosylation reactions to install the sugar moiety, and subsequent biological activity is dependent on the integrity of the pyrazole N-H [2]. Researchers developing novel alkylating nucleoside anticancer agents should prioritize this compound over N-alkylated or aromatic bromine analogs, which lack the requisite reactivity or pharmacophoric elements.

Agrochemical Pyrazole Building Block

Pyrazole derivatives bearing halogenated substituents are established intermediates in the synthesis of herbicidal isoxazolines and fungicidal agents [3]. The 4-(bromomethyl)-3-methyl substitution pattern provides a distinct vector for introducing diversity via nucleophilic displacement, complementing cross-coupling strategies that rely on aromatic halides. This compound is particularly suited for agrochemical discovery programs requiring rapid analoging around a pyrazole core without metal-catalyzed steps.

Functional Handle in Materials & Coordination Chemistry

The bromomethyl group can be converted to azidomethyl, aminomethyl, or thioether functionalities, enabling the synthesis of poly(pyrazolylmethyl) ligands for transition metal catalysis [4]. The 3-methyl substituent provides steric bulk that can influence metal coordination geometry and catalytic activity in Heck and Suzuki coupling reactions. This compound offers a balance of reactivity and steric control not available from simpler bromomethylpyrazoles.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Benzylic bromide electrophilicity
Chemoselective alkylation under mild conditions
Anticancer nucleoside analog synthesis
Free N-H for glycosylation
Cytostatic endpoint context (class-level evidence)
Agrochemical pyrazole building block
Bromomethyl handle for diversification
Compatibility with nucleophilic displacement
Coordination chemistry ligand precursor
Convertible bromomethyl to azide/thiol
Steric control from 3-methyl group

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(bromomethyl)-3-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.